

3-Bromo-4-hydroxybenzaldehyde CAS number 2973-78-6

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Compound of Interest

Compound Name: 3-Bromo-4-hydroxybenzaldehyde

Cat. No.: B1265673

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An In-depth Technical Guide to **3-Bromo-4-hydroxybenzaldehyde** (CAS: 2973-78-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis.^{[1][2]} Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine substituent on the benzene ring, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and flavoring agents.^{[3][4]} This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectroscopic profile, and potential applications, with a focus on data and protocols relevant to research and development.

Physicochemical Properties

3-Bromo-4-hydroxybenzaldehyde is a white to light yellow crystalline solid at room temperature.^{[3][5]} It is sensitive to air and should be stored accordingly, preferably in a cool, dark place under an inert atmosphere.^{[2][5]} It is soluble in organic solvents like glacial acetic acid, acetone, and methanol, and slightly soluble in water.^{[1][3]}

Table 1: Physicochemical Data for **3-Bromo-4-hydroxybenzaldehyde**

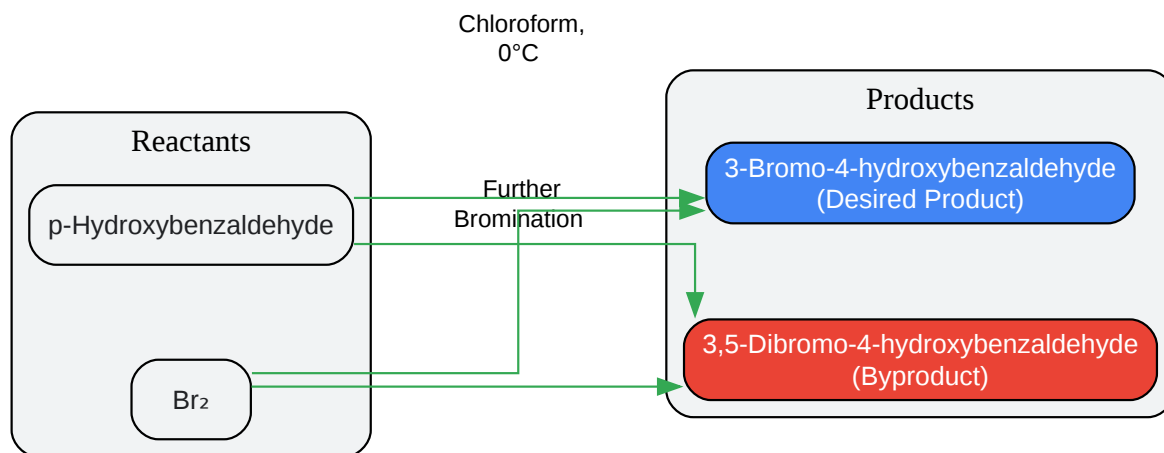
Property	Value	Source(s)
CAS Number	2973-78-6	[6][7][8]
Molecular Formula	C ₇ H ₅ BrO ₂	[6][7][8]
Molecular Weight	201.02 g/mol	[6][7][8]
Melting Point	130-135 °C (lit.)	[3][6]
Boiling Point	261.3 °C (Predicted/Calculated)	[3][7]
Density	1.737 g/cm ³ (Predicted)	[3]
Water Solubility	1.33 g/L	[1][2]
IUPAC Name	3-bromo-4-hydroxybenzaldehyde	[8]
SMILES	<chem>O=Cc1ccc(O)c(Br)c1</chem>	[9]
InChI Key	UOTMHAOCAJROQF-UHFFFAOYSA-N	[6][8]

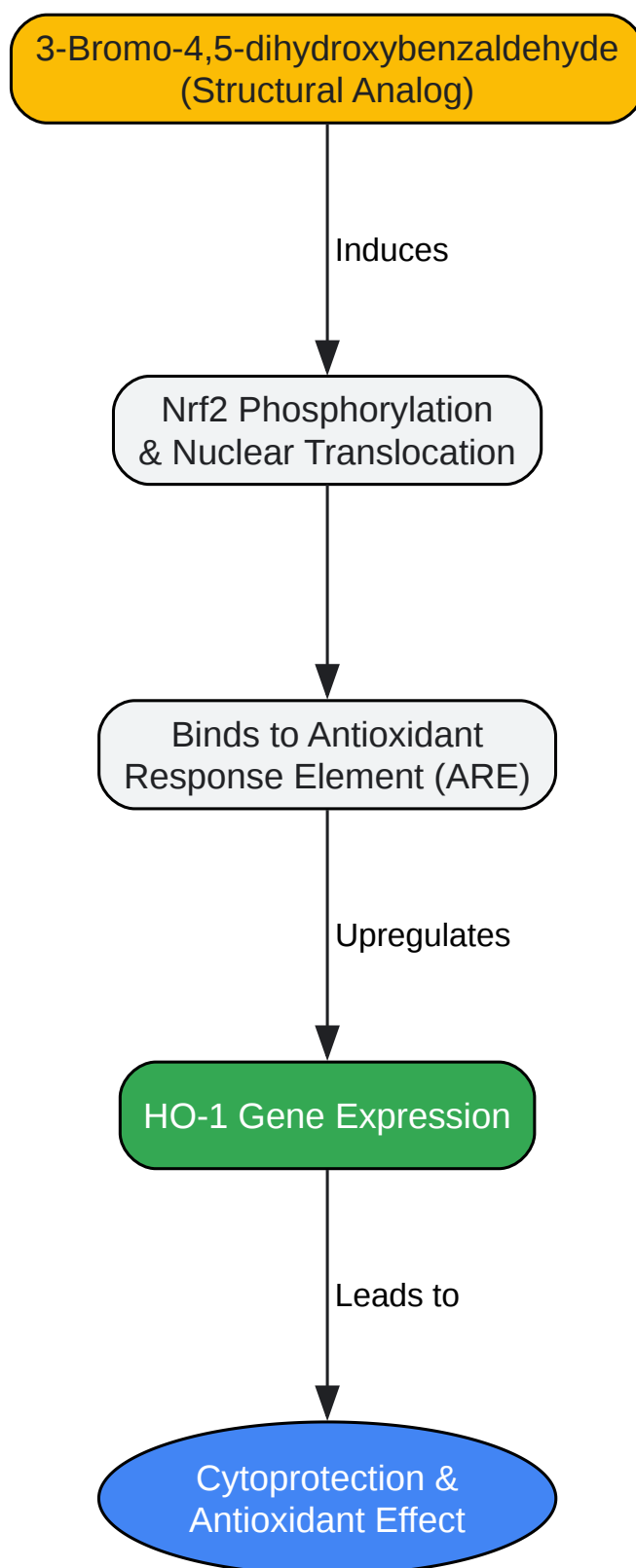
Synthesis Protocols

The primary route for synthesizing **3-Bromo-4-hydroxybenzaldehyde** is the electrophilic bromination of p-hydroxybenzaldehyde. A significant challenge in this synthesis is the formation of the dibrominated byproduct, 3,5-dibromo-4-hydroxybenzaldehyde, due to the activating effect of the hydroxyl group.[3] Methodologies have been developed to improve the selectivity and yield of the desired monobrominated product.

Direct Bromination of p-Hydroxybenzaldehyde

This method involves the direct reaction of p-hydroxybenzaldehyde with bromine in a suitable solvent. While straightforward, it often results in a mixture of products, reducing the yield of the target compound to 65-80% and generating 5-10% of the 3,5-dibromo byproduct.[3][4]





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